(1R,5S)-1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane-3-carbonyl chloride
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Overview
Description
(1R,5S)-1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane-3-carbonyl chloride is a bicyclic compound that features prominently in the family of tropane alkaloids.
Mechanism of Action
Target of Action
The primary target of (1R,5S)-1,8,8-Trimethyl-3-azabicyclo[32It’s known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which are known to interact with various targets, including neurotransmitter receptors in the nervous system.
Mode of Action
Compounds with similar structures, such as tropane alkaloids, typically exert their effects by binding to and modulating the activity of their target receptors .
Biochemical Pathways
The specific biochemical pathways affected by (1R,5S)-1,8,8-Trimethyl-3-azabicyclo[32Tropane alkaloids, which share a similar structure, are known to affect various biochemical pathways, particularly those involving neurotransmitters .
Result of Action
The molecular and cellular effects of (1R,5S)-1,8,8-Trimethyl-3-azabicyclo[32Compounds with similar structures, such as tropane alkaloids, are known to have a wide array of interesting biological activities .
Preparation Methods
The synthesis of (1R,5S)-1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane-3-carbonyl chloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through several methodologies, including the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene and the regioselective cleavage of the obtained tricyclo[3.2.1.02.7]octan-3-one intermediate . Industrial production methods often rely on the stereoselective formation of the bicyclic scaffold from acyclic starting materials that contain all the required stereochemical information .
Chemical Reactions Analysis
(1R,5S)-1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane-3-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chloride group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide
Scientific Research Applications
(1R,5S)-1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane-3-carbonyl chloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Industry: The compound is used in the synthesis of various industrial chemicals and materials
Comparison with Similar Compounds
(1R,5S)-1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane-3-carbonyl chloride can be compared with other similar compounds, such as:
- (1R,5S)-3-Azabicyclo[3.3.1]nonane hydrochloride
- 8-oxa-3-azabicyclo[3.2.1]octane hydrochloride
- (8-syn)-8-Methoxy-3-azabicyclo[3.2.1]octane hydrochloride These compounds share structural similarities but differ in their specific functional groups and biological activities . The uniqueness of this compound lies in its specific stereochemistry and the presence of the carbonyl chloride group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(1R,5S)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-3-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO/c1-10(2)8-4-5-11(10,3)7-13(6-8)9(12)14/h8H,4-7H2,1-3H3/t8-,11+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEIPAWWJQRNODI-KCJUWKMLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(CN(C2)C(=O)Cl)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H](C1(C)C)CN(C2)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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